

Application Note: Solid-Phase Extraction of Acrivastine from Biological Fluids

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For Researchers, Scientists, and Drug Development Professionals

Introduction

Acrivastine is a second-generation antihistamine known for its non-sedating properties and rapid onset of action. Accurate quantification of Acrivastine in biological fluids such as plasma, urine, and blood is crucial for pharmacokinetic studies, bioequivalence assessment, and therapeutic drug monitoring. Solid-Phase Extraction (SPE) is a widely adopted sample preparation technique that offers high selectivity and efficiency in isolating analytes from complex biological matrices, leading to cleaner extracts and improved analytical sensitivity.

This application note provides detailed protocols for the solid-phase extraction of **Acrivastine** from human plasma, urine, and whole blood. The methodologies described are suitable for subsequent analysis by High-Performance Liquid Chromatography (HPLC) with UV detection or Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS).

Principle of the Method

This method utilizes a reversed-phase solid-phase extraction mechanism. After sample pretreatment, the biological fluid is loaded onto a C18 or a polymeric (e.g., Oasis HLB) SPE cartridge. **Acrivastine**, a moderately polar compound, is retained on the hydrophobic sorbent while polar, interfering substances are washed away. Finally, **Acrivastine** is eluted from the cartridge with an appropriate organic solvent, yielding a concentrated and purified sample ready for analysis.



Data Presentation

The following tables summarize the quantitative data from a validated LC-MS/MS method for the determination of **Acrivastine** in human plasma following solid-phase extraction.

Table 1: Method Validation Parameters for Acrivastine in Human Plasma

Parameter	Result
Lower Limit of Quantitation (LLOQ)	1.52 ng/mL[1][2]
Linearity Range	1.52 - 606.00 ng/mL[1][2]
Correlation Coefficient (r)	≥ 0.996[1][2]
Mean Recovery	91.82% - 98.46%[1][2]
Internal Standard (IS)	Diphenhydramine[2]

Table 2: LC-MS/MS Conditions for Acrivastine Analysis

Parameter	Condition
Analytical Column	Phenomenex Luna 3 μ CN 100A (150 mm \times 2.0 mm)[1][2]
Mobile Phase	Methanol and 0.01 mol/L ammonium acetate water solution with 0.1% formic acid (45:55, v/v) [1][2]
Flow Rate	0.2 mL/min[1][2]
Ionization Mode	Positive Ion Electrospray (ESI+)[1][2]
Monitored Transitions	Acrivastine: m/z 349 \rightarrow 278, Diphenhydramine (IS): m/z 256 \rightarrow 167[2]

Experimental Protocols



Protocol 1: Solid-Phase Extraction of Acrivastine from Human Plasma using a C18 Cartridge

This protocol is adapted from a general procedure for C18 cartridges and a validated method for **Acrivastine**.

Materials:

- C18 SPE Cartridges (e.g., 100 mg, 1 mL)
- Human Plasma
- Acrivastine and Diphenhydramine (Internal Standard) stock solutions
- Methanol (HPLC grade)
- Acetonitrile (HPLC grade)
- Deionized Water
- Trifluoroacetic Acid (TFA) or Formic Acid
- SPE Vacuum Manifold
- Centrifuge
- Evaporator (e.g., nitrogen stream)

Procedure:

- Sample Pretreatment:
 - $\circ~$ To 1.0 mL of human plasma in a centrifuge tube, add 50 μL of the internal standard solution (Diphenhydramine in methanol).
 - Add 1.0 mL of 0.1% TFA or formic acid in water and vortex for 30 seconds to precipitate proteins.



- Centrifuge at 4000 rpm for 10 minutes.
- Carefully transfer the supernatant to a clean tube.
- · SPE Cartridge Conditioning:
 - Pass 3 mL of methanol through the C18 cartridge.
 - Pass 3 mL of deionized water through the cartridge. Do not allow the cartridge to dry.
- Sample Loading:
 - Load the pretreated supernatant onto the conditioned C18 cartridge at a slow flow rate (approx. 1 mL/min).
- Washing:
 - Wash the cartridge with 3 mL of deionized water to remove polar impurities.
 - Wash the cartridge with 3 mL of 5% methanol in water.
- Elution:
 - Elute Acrivastine and the internal standard with 2 x 1 mL of methanol into a clean collection tube.
- · Dry-down and Reconstitution:
 - Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.
 - $\circ\,$ Reconstitute the residue in 100 μL of the mobile phase and inject into the LC-MS/MS system.

Protocol 2: Simplified Solid-Phase Extraction of Acrivastine from Human Urine using an Oasis HLB Cartridge



This protocol is a simplified, generic method for Oasis HLB cartridges and is recommended for rapid screening. Method validation is required for quantitative analysis.

Materials:

- Oasis HLB SPE Cartridges (e.g., 30 mg, 1 mL)
- Human Urine
- Acrivastine and Diphenhydramine (Internal Standard) stock solutions
- Methanol (HPLC grade)
- · Deionized Water
- 4% Phosphoric Acid in water
- Acetonitrile (HPLC grade)
- SPE Vacuum Manifold

Procedure:

- Sample Pretreatment:
 - To 0.5 mL of human urine, add 50 μL of the internal standard solution.
 - Add 0.5 mL of 4% phosphoric acid in water and vortex.
- Sample Loading:
 - Directly load the pretreated urine sample onto the Oasis HLB cartridge. This simplified protocol for Oasis HLB does not require conditioning and equilibration steps.[3][4]
- · Washing:
 - Wash the cartridge with 1 mL of 5% methanol in water.
- Elution:



- Elute Acrivastine and the internal standard with 1 mL of acetonitrile or methanol into a clean collection tube.
- · Reconstitution (if necessary):
 - Depending on the desired concentration, the eluate can be evaporated and reconstituted in the mobile phase.

Protocol 3: Solid-Phase Extraction of Acrivastine from Whole Blood

Note: There is limited specific information on the SPE of **Acrivastine** from whole blood. This protocol is a general approach and requires thorough validation.

Materials:

- C18 or Oasis HLB SPE Cartridges
- Whole Blood
- Acrivastine and Diphenhydramine (Internal Standard) stock solutions
- Methanol (HPLC grade)
- Deionized Water
- Buffer (e.g., phosphate buffer, pH 6)
- Lysis buffer or sonicator for cell lysis
- SPE Vacuum Manifold

Procedure:

- Sample Pretreatment and Hemolysis:
 - To 0.5 mL of whole blood, add 50 μL of the internal standard solution.



- Add 1.5 mL of a suitable lysis buffer (e.g., hypotonic phosphate buffer) to lyse the red blood cells. Alternatively, sonicate the sample on ice.
- Vortex and centrifuge at high speed (e.g., 10,000 rpm) for 15 minutes to pellet cell debris.
- Transfer the supernatant for SPE.
- Follow the SPE procedure outlined in Protocol 1 (for C18) or Protocol 2 (for Oasis HLB) using the supernatant from the previous step.

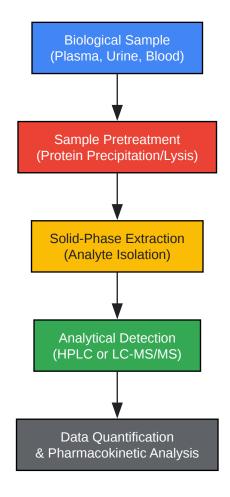
Mandatory Visualization



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Caption: Experimental workflow for the solid-phase extraction of **Acrivastine** from plasma.





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